Cas no 2092767-03-6 (2-Amino-6-bromo-4-methylbenzoic acid)

2-Amino-6-bromo-4-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-bromo-4-methylbenzoic acid
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- Inchi: 1S/C8H8BrNO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12)
- InChI Key: MAJRCBYTEIXPEF-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CC(=C1C(=O)O)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- XLogP3: 2.4
- Topological Polar Surface Area: 63.3
2-Amino-6-bromo-4-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019100108-10g |
2-Amino-6-bromo-4-methylbenzoic acid |
2092767-03-6 | 95% | 10g |
$3939.60 | 2023-09-02 | |
Alichem | A019100108-5g |
2-Amino-6-bromo-4-methylbenzoic acid |
2092767-03-6 | 95% | 5g |
$2653.20 | 2023-09-02 | |
Alichem | A019100108-25g |
2-Amino-6-bromo-4-methylbenzoic acid |
2092767-03-6 | 95% | 25g |
$6566.00 | 2023-09-02 |
2-Amino-6-bromo-4-methylbenzoic acid Related Literature
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on 2-Amino-6-bromo-4-methylbenzoic acid
Introduction to 2-Amino-6-bromo-4-methylbenzoic acid (CAS No. 2092767-03-6)
2-Amino-6-bromo-4-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2092767-03-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative, characterized by its amino, bromo, and methyl substituents, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound belongs to the class of aryl amino acids, which are widely studied for their potential applications in drug development. The presence of both electron-donating and electron-withdrawing groups on its aromatic ring imparts distinct reactivity, making it a versatile building block for constructing more complex pharmacophores. In recent years, there has been a growing interest in exploring the therapeutic potential of such benzoic acid derivatives, particularly in the context of anticancer and anti-inflammatory agents.
One of the most compelling aspects of 2-Amino-6-bromo-4-methylbenzoic acid is its role in the synthesis of novel inhibitors targeting specific enzymatic pathways. For instance, studies have demonstrated its utility in developing small-molecule inhibitors that modulate kinases and other critical signaling proteins involved in cancer progression. The bromo substituent, in particular, enhances the compound's ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing biaryl structures prevalent in many modern drugs.
Recent advancements in computational chemistry have further highlighted the significance of 2-Amino-6-bromo-4-methylbenzoic acid. Molecular modeling studies have revealed that this compound can interact with biological targets through multiple binding modes, increasing its potential as a lead compound for drug discovery. The amino group provides a hydrogen bonding capability, while the methyl and bromo groups contribute to hydrophobic interactions, making it an ideal candidate for designing molecules with high binding affinity.
In clinical research, derivatives of benzoic acids have shown promise in treating various diseases due to their ability to inhibit inflammatory pathways and modulate immune responses. 2-Amino-6-bromo-4-methylbenzoic acid has been investigated as a precursor for synthesizing novel anti-inflammatory agents that target cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. Preliminary studies suggest that certain analogs derived from this compound exhibit significant anti-inflammatory activity without the gastrointestinal side effects associated with traditional NSAIDs.
The synthesis of 2-Amino-6-bromo-4-methylbenzoic acid itself is an intriguing challenge that has driven innovation in organic synthesis methodologies. Researchers have developed efficient multi-step routes starting from commercially available aromatic precursors, optimizing yields and minimizing waste. These synthetic strategies often involve halogenation, amination, and methylation steps, showcasing the compound's adaptability in chemical transformations.
From a regulatory perspective, 2-Amino-6-bromo-4-methylbenzoic acid (CAS No. 2092767-03-6) is subject to standard guidelines for industrial chemicals, ensuring safe handling and environmental compliance. Its applications in pharmaceutical research are supported by robust safety data sheets (SDS), which outline proper storage conditions, handling procedures, and disposal methods. This adherence to regulatory standards underscores its suitability for use in both academic and industrial settings.
The future prospects of 2-Amino-6-bromo-4-methylbenzoic acid are promising, with ongoing research exploring its role in emerging therapeutic areas such as neurodegenerative diseases and infectious disorders. The compound's structural flexibility allows chemists to modify its core scaffold while retaining key pharmacological properties, enabling the development of highly targeted treatments. Collaborative efforts between synthetic chemists and biologists are expected to yield novel derivatives with enhanced efficacy and reduced toxicity.
In conclusion,2-Amino-6-bromo-4-methylbenzoic acid represents a cornerstone molecule in modern drug discovery. Its unique structural features and reactivity make it indispensable for constructing complex bioactive compounds. As research continues to uncover new therapeutic applications,this compound is poised to play an increasingly vital role in addressing global health challenges.
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